N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(2)16(12-20-18(25)19(26)21-17-8-10-27-22-17)14-6-7-15-13(11-14)5-4-9-24(15)3/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWOCEVZGQVWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the dimethylamino group and the oxazole ring. Common reagents used in these reactions include dimethylamine, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline and oxazole rings provide structural stability and facilitate binding to target proteins or enzymes. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Structural Implications :
- The dimethylamino group may confer pH-dependent solubility, whereas the chlorophenyl in 4a contributes to electron-withdrawing effects and rigidity.
- The oxazole in the target compound offers a compact hydrogen-bond acceptor, contrasting with the bulkier pyrimidine-thioether system in 4a.
Physicochemical Properties
The table below summarizes available and hypothesized
Key Observations :
- The lower molecular weight of the target compound may enhance bioavailability compared to 4a.
- The high melting point of 4a suggests strong crystalline packing due to planar quinoxaline and pyrimidine systems, whereas the target compound’s flexible tetrahydroquinoline may reduce crystallinity.
Biological Activity
The compound N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide, also known as a derivative of tetrahydroquinoline, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a tetrahydroquinoline moiety and an oxazole ring, which contribute to its biological activity. The molecular formula is C_{15}H_{22}N_{4}O_{2}, with a molecular weight of approximately 290.36 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in Nature Communications highlighted the use of tetrahydroquinoline derivatives in targeting prostate cancer cells. The compound exhibited cytotoxic effects at concentrations as low as 10 μM, with a significant reduction in cell viability observed in LNCaP and PC3 cell lines .
Neuroprotective Effects
Tetrahydroquinoline derivatives have also been investigated for their neuroprotective properties. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.
Research Findings:
A study reported that certain tetrahydroquinoline analogs could protect neuronal cells from oxidative stress-induced apoptosis. The mechanisms involved include the modulation of glutamate receptors and inhibition of pro-inflammatory cytokines .
The biological activities of this compound are primarily attributed to its interaction with various receptors:
- Dopamine Receptors: Analogous compounds have shown selective binding to dopamine D2 receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
- Orexin Receptors: Some studies indicate that tetrahydroquinoline derivatives act as antagonists for orexin receptors, which are implicated in reward pathways and could be beneficial in addiction therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the tetrahydroquinoline scaffold can enhance potency and selectivity against target receptors.
| Structural Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 1 | Increased potency at D2 receptors |
| Oxazole ring modifications | Enhanced selectivity for orexin receptors |
| Dimethylamino group presence | Improved solubility and bioavailability |
Q & A
Q. Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitro reduction | Pd/C, H₂, ethanol, 48h | 72.9% | |
| 2 | Amide coupling | EDC/HOBt, DMF, RT | ~56% |
Advanced: How can structural isomers or stereochemical impurities be resolved during synthesis?
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers if asymmetric centers exist.
- Crystallization : Use solvent polarity gradients to isolate stable crystalline forms.
- Spectroscopic Analysis : ¹H/¹³C NMR and 2D-COSY to confirm regiochemistry and rule out positional isomers .
Basic: What spectroscopic techniques validate the compound’s structure?
- NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms proton environments (e.g., dimethylamino δ ~2.2 ppm, oxazole protons δ ~8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for C₁₉H₂₄N₄O₃: 380.1845) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (not reported yet for this compound).
Advanced: How to design a structure-activity relationship (SAR) study for optimizing biological activity?
- Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., fluoro at position 8) and oxazole rings .
- Bioisosteric Replacement : Substitute thiophene (e.g., in , compound 26) with other heterocycles (e.g., pyridine) to enhance binding.
- Assay Design : Test derivatives in enzyme inhibition assays (e.g., nNOS IC₅₀) and cellular models (e.g., NO production in macrophages) .
Q. Table 2: Example SAR Data
| Derivative | Modification | nNOS IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 0.12 | 0.8 |
| 8-Fluoro | F at C8 | 0.08 | 0.5 |
| Thiophene→Pyridine | Heterocycle swap | 0.15 | 1.2 |
Basic: How to assess purity and stability under experimental conditions?
- HPLC : Use C18 columns (e.g., 90:10 H₂O:ACN gradient) with UV detection (λ = 254 nm); target ≥95% purity .
- Stability Studies : Incubate in PBS (pH 7.4) or cell culture medium at 37°C, sampling at 0, 24, 48h for degradation analysis.
Advanced: What strategies resolve contradictions in reported biological activity across studies?
- Purity Reassessment : Verify via HPLC-MS; impurities may artificially inflate/deflate activity.
- Assay Standardization : Use uniform protocols (e.g., ATP levels in cell viability assays) and positive controls (e.g., known nNOS inhibitors).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line or enzyme batch .
Basic: What in vitro models are suitable for initial pharmacological screening?
- Enzyme Assays : Recombinant nNOS inhibition assays using L-arginine to citrulline conversion .
- Cell-Based Models : LPS-stimulated RAW264.7 macrophages for anti-inflammatory activity (NO secretion).
Advanced: How to investigate the compound’s mechanism using computational methods?
- Molecular Docking : Use the PubChem-derived SMILES string (Canonical SMILES: C1=CSC(=C1)C(=O)...) to model binding to nNOS active sites (PDB: 1NNS) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and hydrogen-bond interactions with key residues (e.g., Glu592).
Basic: What solvents and storage conditions are optimal for long-term stability?
- Storage : -20°C in anhydrous DMSO (10 mM stock), protected from light.
- Reconstitution : Use freshly prepared PBS or saline to avoid hydrolysis.
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
